molecular formula C9H8BrClN4 B2858078 4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine CAS No. 1249028-51-0

4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine

Cat. No.: B2858078
CAS No.: 1249028-51-0
M. Wt: 287.55
InChI Key: LORLLPBLXAZPMG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine” is represented by the linear formula: C7 H8 Br N3 . Studies on the tautomerism of 4-bromo substituted 1H-pyrazoles, including 4-Bromo-3,5-dimethyl-1H-pyrazole, provide valuable insights into their structural behavior and properties.


Chemical Reactions Analysis

Research on pyrazole derivatives, including 4-Bromo-3,5-dimethyl-1H-pyrazole, demonstrates their ability to form metal complexes, such as with ruthenium (III), which have potential applications in various chemical processes.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 214.06 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives, including structures related to 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyrimidine, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents. These compounds were developed through a condensation process and screened for cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as for their 5-lipoxygenase inhibition activities. This research highlights the potential of pyrazolopyrimidines derivatives in the development of new therapeutic agents (Rahmouni et al., 2016).

Antianxiety Properties

Research on derivatives of pyrazolo[1,5-a]pyrimidine, closely related to the chemical structure of interest, has shown antianxiety properties without potentiation of central nervous system depressant effects of ethanol or barbiturates. This suggests potential applications in the development of new antianxiety medications (Kirkpatrick et al., 1977).

Regioselective Synthesis and Bromination

Studies have demonstrated the regioselective synthesis and bromination of pyrazolo[1,5-a]pyrimidines, offering insights into chemical reactions that facilitate the creation of structurally diverse derivatives for further pharmacological exploration (Martins et al., 2009).

In Vivo Activity on Bcr-Abl T315I Mutant

Pyrazolo[3,4-d]pyrimidines, through computational studies and biological evaluation, have been found to have activity against the Bcr-Abl T315I mutant, highlighting their potential in cancer therapy, particularly for resistant forms of leukemia (Radi et al., 2013).

Self-Assembly for Metallic Grids

The self-assembly of ligands designed from pyrazolo[1,5-a]pyrimidine derivatives for the building of a new type of [2 x 2] metallic grid demonstrates the compound's utility in material science for anion encapsulation and diffusion NMR spectroscopy applications (Manzano et al., 2008).

Safety and Hazards

The safety information for “4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine” includes the signal word “Warning” and hazard statements H302, H315, H319, H335 .

Future Directions

Given its wide use in scientific research and its potential in the synthesis of biologically active molecules, “4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine” is likely to continue to be a subject of interest in various fields of study .

Properties

IUPAC Name

4-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN4/c1-5-9(10)6(2)15(14-5)8-3-7(11)12-4-13-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORLLPBLXAZPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC(=NC=N2)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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